molecular formula C17H12N2O B5731540 2-(5-phenyl-2-furyl)-1H-benzimidazole

2-(5-phenyl-2-furyl)-1H-benzimidazole

Cat. No.: B5731540
M. Wt: 260.29 g/mol
InChI Key: YKQRLACBLYOHHW-UHFFFAOYSA-N
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Description

2-(5-Phenyl-2-furyl)-1H-benzimidazole is a chemical compound of interest in scientific research and development. It belongs to the benzimidazole class of heterocyclic compounds, which are widely studied due to their diverse biological activities. Benzimidazole derivatives are recognized as privileged structures in medicinal chemistry and are frequently investigated for their potential pharmacological properties . The structure of this particular compound, featuring a benzimidazole core linked to a phenyl-substituted furan ring, may be explored as a novel scaffold in the design of bioactive molecules. Research into analogous benzimidazole compounds has demonstrated significant interest in their application against microbial pathogens . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment. For comprehensive details, please refer to the safety data sheet (SDS).

Properties

IUPAC Name

2-(5-phenylfuran-2-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-2-6-12(7-3-1)15-10-11-16(20-15)17-18-13-8-4-5-9-14(13)19-17/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQRLACBLYOHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(5-phenyl-2-furyl)-1H-benzimidazole typically involves the condensation of 5-phenyl-2-furaldehyde with o-phenylenediamine. Various synthetic methodologies can be employed, including traditional heating methods and microwave-assisted synthesis, which can enhance yield and reduce reaction time.

Table 1: Synthesis Methods of this compound

MethodConditionsYield (%)
Traditional HeatingReflux in ethanol70-80
Microwave-Assisted240°C for 5 min85
Solvent-Free ConditionsHigh temperature75

Antimicrobial Properties

Research has shown that benzimidazole derivatives exhibit significant antimicrobial activity. Studies have demonstrated that this compound has potent effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Antitumor Activity

Recent investigations into the antitumor properties of benzimidazole derivatives have indicated that this compound may inhibit cancer cell proliferation. In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) have shown promising results, suggesting its potential as an anticancer agent.

Table 2: Biological Activities of this compound

Activity TypeTest Organisms/Cell LinesResults
AntimicrobialE. coli, S. aureusSignificant inhibition observed
AntitumorA549, HCC827, NCI-H358Reduced cell proliferation
CytotoxicityMRC-5 (human lung fibroblast)Low cytotoxicity at therapeutic doses

Therapeutic Potential

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
  • Agricultural Chemistry : Its antimicrobial properties could be explored for developing plant protection agents against pathogens.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound, against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Case Study 2: Antitumor Activity Assessment

In vitro assays were conducted on lung cancer cell lines using different concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell growth, with further analysis revealing apoptosis induction in treated cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzimidazole Derivatives

Substitution Patterns and Physicochemical Properties

Benzimidazole derivatives are often modified at the 1-, 2-, or 5-positions to tune their properties. Below is a comparison of 2-(5-phenyl-2-furyl)-1H-benzimidazole with similar compounds:

Compound Substituents Melting Point (°C) Yield (%) Key Features
This compound 5-Phenyl-furyl at C2 Not reported Not reported Unique furan-phenyl substitution; potential for π-π stacking and H-bonding .
2-(4-Methoxyphenyl)-1H-benzimidazole 4-Methoxyphenyl at C2 132.7–133.9 81 Electron-donating methoxy group enhances solubility and bioavailability .
2-(4-Trifluoromethylphenyl)-1H-benzimidazole 4-Trifluoromethylphenyl at C2 124.3–125.2 89 Strong electron-withdrawing CF₃ group improves metabolic stability .
2-(2-Nitrophenyl)-1H-benzimidazole 2-Nitrophenyl at C2 Not reported Not reported Nitro group facilitates redox activity; demonstrated analgesic properties .
2-(4-Hydroxyphenyl)-1H-benzimidazole 4-Hydroxyphenyl at C2 83.4–85.5 76 Hydroxyl group enables H-bonding and metal coordination .

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, NO₂) generally increase thermal stability and resistance to enzymatic degradation .
  • Electron-donating groups (e.g., OCH₃, OH) improve solubility but may reduce metabolic stability .
  • The furan-phenyl substituent in the target compound could combine π-π interactions (from phenyl) and moderate polarity (from furan), balancing solubility and binding affinity .

Example :

  • 2-(4-Methoxyphenyl)-1H-benzimidazole (Compound 2b): Synthesized via condensation of 4-methoxybenzaldehyde with 1,2-phenylenediamine, yielding 81% product .
2.3.1. Antiparasitic Activity
  • Pyridyl methylsulfinyl derivatives (e.g., H-BZM1): Exhibit IC₅₀ values of 12–45 µM against Giardia lamblia by inhibiting triosephosphate isomerase (TIM) .
  • Morpholine derivatives (e.g., 2l): Show nanomolar activity against Trichomonas vaginalis (IC₅₀: 0.0698 µM) .
2.3.2. Enzyme Inhibition
  • 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid : Binds opioid receptors, showing naloxone-sensitive analgesia .
  • 4-Hydroxyphenyl derivatives: Act as NO sensors via copper coordination, useful in fluorescence imaging .
2.3.3. Anticancer Potential
  • Benzylvanillin-benzimidazole hybrids (e.g., 2XP): Exhibit DNA-binding properties and antileukemic activity .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Position of substitution : C2-substituted benzimidazoles generally show higher bioactivity than C1 or C5 derivatives due to improved target binding .
  • Aromatic vs. aliphatic substituents : Aromatic groups (e.g., phenyl, furyl) enhance π-stacking with biological targets, while aliphatic chains (e.g., morpholine) improve solubility .
  • Electron effects: Electron-withdrawing groups (NO₂, CF₃) increase oxidative stability but may reduce oral bioavailability .

Q & A

Q. What are the standard synthetic routes for 2-(5-phenyl-2-furyl)-1H-benzimidazole, and how do reaction conditions influence yield?

The most common method involves condensation of 1,2-phenylenediamine derivatives with aldehydes or carboxylic acids under acidic or oxidative conditions . For example:

  • Aldehyde condensation : Reacting 1,2-phenylenediamine with 5-phenyl-2-furaldehyde in the presence of HCl or polyphosphoric acid yields the benzimidazole core.
  • Carboxylic acid route : Using formic acid or acetic acid as both solvent and reactant at reflux temperatures (e.g., 100–120°C for 1.5–4 hours) facilitates cyclization . Yield optimization requires precise pH control during workup (e.g., NaOH neutralization to pH 8–10) to minimize side products like uncyclized intermediates .

Q. What spectroscopic and analytical methods are used to characterize this compound derivatives?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and aromatic proton coupling patterns .
  • IR spectroscopy : Absorbance bands near 1600–1450 cm1^{-1} verify the benzimidazole ring, while furyl C-O stretches appear at ~1250 cm1^{-1} .
  • Elemental analysis : Validates purity by matching experimental vs. calculated C/H/N/O percentages (e.g., C: 72.3%, H: 4.5%, N: 10.7% for C17_{17}H12_{12}N2_2O) .

Q. Which pharmacological activities are associated with this compound, and how are they evaluated?

The compound exhibits antimicrobial, anticancer, and antifungal activity , assessed via:

  • MIC assays : Testing against S. aureus or C. albicans to determine minimum inhibitory concentrations (e.g., MIC ≤ 12.5 µg/mL for antifungal activity) .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC50_{50} values . Substituent modifications (e.g., electron-withdrawing groups on the furyl ring) enhance potency by improving membrane permeability .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yields of this compound?

  • Catalyst selection : Trimethylsilyl chloride in a two-phase system increases yields to >80% by accelerating cyclization .
  • Solvent-free microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150 W) while maintaining yields of ~75% .
  • Oxidative conditions : Using air or mild oxidants (e.g., MnO2_2) minimizes over-oxidation of sensitive furyl groups .

Q. What experimental factors contribute to low yields in benzimidazole synthesis, and how can they be mitigated?

  • pH mismanagement : Excess alkalinity during workup hydrolyzes intermediates; maintain pH 8–10 using dilute NaOH .
  • Impure reagents : Residual moisture in aldehydes inhibits cyclization; pre-dry reactants with molecular sieves .
  • Side reactions : Tosylation of intermediates or dimerization can occur; use radical scavengers like BHT to suppress unwanted pathways .

Q. What structural features of this compound influence its biological activity?

  • Furyl ring substitution : Electron-withdrawing groups (e.g., NO2_2) at the 5-position enhance antifungal activity by increasing electrophilicity .
  • Benzimidazole N-alkylation : Methyl or propyl groups at N-1 improve bioavailability but may reduce DNA intercalation efficacy in anticancer assays .
  • Metal complexes : ZnCl2_2 coordination amplifies antimicrobial activity via redox cycling mechanisms .

Q. How does thermal stability impact the application of this compound in material science?

Benzimidazole-polyimide copolymers exhibit thermal degradation resistance up to 530°C , making them suitable for high-temperature electronics. Key parameters:

  • Glass transition temperature (Tg_g) : Ranges from 275–328°C, influenced by copolymer chain rigidity .
  • Tensile strength : Films achieve ~100 MPa, maintained even after 48 hours at 200°C .

Q. How can conflicting data on benzimidazole bioactivity be resolved?

  • Standardize assays : Discrepancies in MIC values often arise from variations in microbial strains or culture conditions .
  • SAR studies : Systematically compare substituent effects across derivatives (e.g., halogen vs. methoxy groups) to identify activity trends .

Q. What green chemistry approaches are viable for synthesizing this compound?

  • Water-mediated reactions : Replace organic solvents with H2 _2O under ultrasonic irradiation to reduce toxicity .
  • Biocatalysis : Lipase enzymes catalyze cyclization at ambient temperatures, achieving ~65% yield with minimal waste .

Q. How can computational methods guide the design of benzimidazole-based catalysts?

  • DFT calculations : Predict reactive sites for oxidation catalysis (e.g., benzimidazole-Schiff base complexes for alcohol oxidation) .
  • Molecular docking : Identify binding poses in enzyme inhibition (e.g., VEGFR-2 inhibition for anticancer activity) .

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